![molecular formula C11H12N2O2 B2887239 4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid CAS No. 1280572-62-4](/img/structure/B2887239.png)

4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

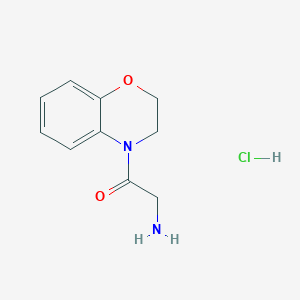

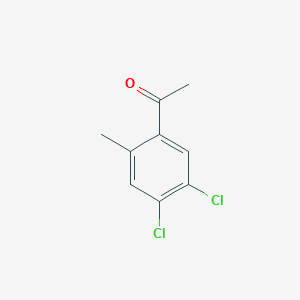

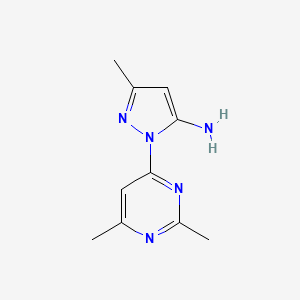

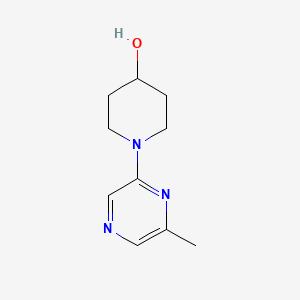

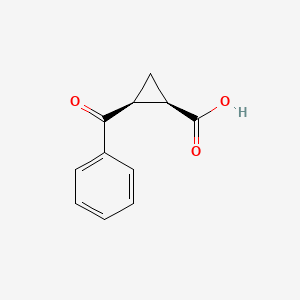

“4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid” is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.23 .

Synthesis Analysis

The synthesis of this compound involves several steps. First, 2,5-dioxopyrrolidine and 4-aminobenzoic acid are dissolved in a suitable solvent. A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) is then added to the reaction mixture and stirred for several hours at room temperature. The intermediate formed is isolated and purified by column chromatography. The purified intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in a suitable solvent. The final product, 4- (2,5-dioxo-3-pyrrolidin-1-yl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, is then isolated and purified by column chromatography.Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O2/c14-11(15)8-3-5-9(6-4-8)13-10-2-1-7-12-10/h2-6,12-13H,1,7H2,(H,14,15) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature .科学的研究の応用

Antibacterial and Antitubercular Agents

- Synthesis for Antimicrobial Activity : A novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs were synthesized and evaluated for in vitro antibacterial activity against various bacteria. Some compounds demonstrated significant antibacterial and antitubercular activities (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Inhibition of D-Amino Acid Oxidase

- Role in Enzyme Inhibition : Research has shown that certain aromatic acids, including heterocyclic acids with aromatic properties like derivatives of furan and pyrrole, inhibit D-amino acid oxidase. This suggests potential applications in understanding enzyme interactions (Klein, 1953).

Structural Studies and Chemical Properties

- Molecular Structure Analysis : A compound derived from the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid was studied, showcasing the compound's thermal stability and suggesting applications in material science (Fazil, Ravindran, Devi, & Bijili, 2012).

Fluorescent Sensor for Primary Amine Detection

- Detection of Amines : Pyrrole-substituted benzoic acid showed promise as a fluorescent sensor for primary amine detection, indicating potential for applications in chemical sensing technologies (Han et al., 2013).

Applications in Solar Cell Technology

- Solar Cell Interface Engineering : A study on a molecule similar in structure showed its potential in engineering the interface in perovskite solar cells due to its anchoring groups and photophysical properties (Zhang & Wang, 2018).

Supramolecular Chemistry

- Chiral Molecular Assembly : Research on a related benzoic acid derivative revealed its ability to form supramolecular chiral hydrogen-bonded chains, highlighting its use in the study of molecular self-assembly (Weckesser et al., 2001).

Biosynthesis and Natural Product Production

- Microbial Biosynthesis : Studies have been conducted on the biosynthesis of similar compounds, like 3-amino-benzoic acid, which is crucial for producing various natural products with biological activities (Kang, Shen, & Bai, 2012).

Polymer Technology

- Polyaniline Doping : Benzoic acid derivatives have been used as dopants in polyaniline, impacting its conductive properties, which could be relevant for electronic materials (Amarnath & Palaniappan, 2005).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

Compounds with similar structures have been known to interact with neuromodulators in the brain .

Mode of Action

It is suggested that it may interact with its targets and induce changes at the molecular level .

Biochemical Pathways

Related compounds have been shown to regulate the level of the neuromodulator d-serine in the brain and contribute to dopamine synthesis .

Result of Action

Related compounds have been shown to have high activity towards d-dopa and contribute to dopamine synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid . These factors can include pH, temperature, and the presence of other compounds.

特性

IUPAC Name |

4-(3,4-dihydro-2H-pyrrol-5-ylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-11(15)8-3-5-9(6-4-8)13-10-2-1-7-12-10/h3-6H,1-2,7H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNRLINOMGTASW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide](/img/structure/B2887156.png)

![8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2887157.png)

![5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2887164.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-](/img/structure/B2887166.png)

![4-acetyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2887174.png)

![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2887178.png)